molecular formula C13H16ClNO2 B3375077 N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide CAS No. 105842-89-5

N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide

Cat. No.: B3375077
CAS No.: 105842-89-5
M. Wt: 253.72 g/mol
InChI Key: KVZIMDNIVVWTAC-UHFFFAOYSA-N
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Description

Contextualization within Amide and Organochloride Chemistry

The chemical behavior of N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide is largely dictated by its amide and organochloride functionalities. The acetamide (B32628) group is a stable amide linkage that is generally unreactive under mild conditions, often serving to protect the amine or to add specific steric and electronic properties to a molecule.

The most reactive part of the molecule is the α-chloro ketone functional group. wikipedia.org This feature, consisting of a ketone with a chlorine atom on the adjacent carbon, is a powerful tool in organic synthesis. wikipedia.org The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This bifunctional nature, with two primary electrophilic sites (the α-carbon and the carbonyl carbon), transforms α-halo ketones into highly valuable building blocks for constructing more complex molecules, particularly a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles. wikipedia.orgnih.gov The reactivity of α-halo ketones allows them to participate in numerous named reactions and synthetic transformations, establishing them as key precursors for many compounds. nih.gov

Structural Feature Chemical Significance Potential Synthetic Role
Acetamide Group Stable amide linkage, provides hydrogen bonding capability.Amine protection; modulation of solubility and electronic properties.
α-Chloro Ketone Contains two electrophilic centers (α-carbon and carbonyl carbon). nih.govPrecursor for heterocycle synthesis; alkylating agent. wikipedia.org
Aromatic Ring Can undergo electrophilic aromatic substitution.Scaffold for further functionalization.

Significance of Phenylethyl Moieties in Advanced Synthetic Design

The 2-phenethylamine scaffold is one of the most important building blocks in medicinal chemistry. researchgate.net This structural motif is found in a vast array of natural products, including alkaloids and neurotransmitters like dopamine (B1211576) and norepinephrine, as well as in a multitude of synthetic pharmaceutical agents. nih.govacs.org Its prevalence stems from its ability to present functional groups in a specific three-dimensional orientation that is conducive to binding with biological targets.

In synthetic design, the phenylethyl moiety is considered a "privileged" structure, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. researchgate.net The incorporation of this scaffold into a molecule like this compound makes it a valuable intermediate. mdpi.com The ethyl-acetamide side chain can be modified, and the phenyl ring can be further substituted, while the core structure provides a reliable anchor for molecular design. This allows chemists to systematically explore the chemical space around this core to develop new compounds. researchgate.net

Overview of Contemporary Research Trajectories for Complex Organic Molecules

Modern organic synthesis is a field driven by the dual goals of creativity and precision, aiming to construct complex and functional molecules from simpler, more accessible starting materials. solubilityofthings.com A central theme is the development of efficient and modular synthetic strategies that allow for the rapid assembly of molecular diversity. ekb.eg This approach is crucial for fields like drug discovery and materials science, where a wide array of compounds must be synthesized and tested. mdpi.comrice.edu

Molecules like this compound fit squarely within this paradigm. It is not necessarily designed as a final product but as a strategic intermediate or building block. Its structure contains distinct regions that can be manipulated independently:

The reactive handle (the α-chloro ketone) allows for covalent modification and the construction of new ring systems.

The core scaffold (the phenylethyl group) provides a proven structural foundation.

The amide portion offers a site for tuning properties like solubility and hydrogen bonding.

The art and science of organic synthesis lie in designing such versatile building blocks to streamline the path to complex targets. rice.edu The ongoing development of novel catalytic systems and a deeper understanding of reaction mechanisms continue to expand the chemist's toolkit, enabling the creation of increasingly sophisticated molecules to address scientific and societal challenges. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(2-chloropropanoyl)phenyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(14)13(17)12-5-3-11(4-6-12)7-8-15-10(2)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZIMDNIVVWTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CCNC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220915
Record name N-[2-[4-(2-Chloro-1-oxopropyl)phenyl]ethyl]acetamide
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Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105842-89-5
Record name N-[2-[4-(2-Chloro-1-oxopropyl)phenyl]ethyl]acetamide
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Record name N-[2-[4-(2-Chloro-1-oxopropyl)phenyl]ethyl]acetamide
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Record name N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide
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Synthetic Methodologies for N 2 4 2 Chloropropanoyl Phenyl Ethyl Acetamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide reveals two primary strategic disconnections. The most logical and widely applicable disconnection is the C-C bond formed between the aromatic ring and the acyl group. This bond is typically formed via a Friedel-Crafts acylation reaction. wikipedia.orgmdpi.com This disconnection leads to two key intermediates: N-(2-phenylethyl)acetamide and 2-chloropropanoyl chloride.

A second potential disconnection is the amide bond of the acetamide (B32628) group. However, this approach is generally less favorable as it would require the synthesis of 2-[4-(2-chloropropanoyl)phenyl]ethylamine, which is a more complex starting material.

Therefore, the most efficient retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (Friedel-Crafts Acylation): This breaks the molecule into N-(2-phenylethyl)acetamide and 2-chloropropanoyl chloride. The ethylacetamide group is an ortho, para-director, and for steric reasons, the acylation is expected to occur predominantly at the para position.

Disconnection 2 (Amidation of N-(2-phenylethyl)acetamide): This intermediate can be disconnected at the amide bond, leading to the commercially available 2-phenylethylamine and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

Disconnection 3 (Acyl Chloride Formation): The 2-chloropropanoyl chloride is readily prepared from 2-chloropropanoic acid using standard chlorinating agents.

Synthesis of 2-Chloropropanoic Acid: This chiral precursor can be synthesized from various starting materials, including propanoic acid or the amino acid alanine.

This analysis outlines a convergent synthesis strategy where the two main fragments, the phenylethylacetamide core and the 2-chloropropanoyl moiety, are prepared separately before being combined in the final step.

Synthesis of the 2-Chloropropanoyl Moiety

The 2-chloropropanoyl moiety is a critical component that contains a chiral center. Its synthesis, particularly in an enantiomerically pure form, is crucial for obtaining a stereochemically defined final product.

Achieving high enantiomeric purity in 2-chloropropanoic acid, the precursor to the acyl chloride, can be accomplished through several methods.

From Chiral Pool Starting Materials: A common and effective method is the diazotization of natural amino acids. For instance, (S)-2-chloropropanoic acid can be prepared from L-alanine, and the (R)-enantiomer can be synthesized from D-alanine. orgsyn.orgwikipedia.org This reaction proceeds with retention of configuration at the alpha-carbon.

Chemical Resolution: Racemic 2-chloropropionic acid can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Optically active amines, such as N-benzyl-phenylethylamine, are often employed for this purpose, allowing for the separation of the diastereomers by crystallization. google.com

Enzymatic Methods: Biological methods, such as enzymatic resolution, offer a green and highly selective alternative. Hydrolases can selectively hydrolyze one enantiomer of a 2-chloropropionate ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. google.com

Asymmetric Synthesis: Direct asymmetric synthesis can be achieved through methods like the asymmetric reduction of 2-chloroacrylic acid using chiral catalysts or enzymes. sigmaaldrich.com

MethodStarting MaterialKey Reagent/ProcessAdvantage
Chiral Pool SynthesisL-AlanineDiazotization (e.g., NaNO₂, HCl)High enantiomeric purity, readily available starting material. orgsyn.orgwikipedia.org
Chemical ResolutionRacemic 2-chloropropionic acidChiral amine (e.g., N-benzyl-phenylethylamine)Applicable for large-scale separation. google.com
Enzymatic ResolutionRacemic 2-chloropropionate esterHydrolase (e.g., Lipase)High selectivity, mild reaction conditions. google.com
Asymmetric Reduction2-Chloroacrylic acidChiral catalyst or reductase enzymeDirect formation of the chiral center. sigmaaldrich.com

The conversion of 2-chloropropanoic acid to the more reactive 2-chloropropanoyl chloride is a standard functional group interconversion. This step is necessary to activate the carboxyl group for the subsequent Friedel-Crafts acylation.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF) or pyridine. google.compatsnap.com

Oxalyl chloride ((COCl)₂): This reagent is also effective and produces volatile byproducts (CO, CO₂, and HCl). It is often used for smaller-scale reactions where mild conditions are required.

Phosphorus trichloride (B1173362) (PCl₃): Another classic reagent for this conversion. guidechem.com

The general reaction involves heating the carboxylic acid with an excess of the chlorinating agent, followed by distillation or removal of the excess reagent under reduced pressure to isolate the acyl chloride product. google.com

ReagentFormulaByproductsTypical Conditions
Thionyl ChlorideSOCl₂SO₂, HClReflux, often with a catalytic amount of DMF or pyridine. google.compatsnap.com
Oxalyl Chloride(COCl)₂CO, CO₂, HClRoom temperature or gentle heating in an inert solvent.
Phosphorus TrichloridePCl₃H₃PO₃Heating is typically required.

Racemic 2-chloropropanoic acid can be synthesized by the direct chlorination of propanoic acid or its derivatives. These methods are often employed in industrial settings.

Chlorination of Propionyl Chloride: A common industrial route involves the chlorination of propionyl chloride, which is then hydrolyzed to produce 2-chloropropionic acid. wikipedia.org

Direct Chlorination of Propanoic Acid: Propanoic acid can be directly chlorinated at the alpha-position using chlorine gas. This reaction is typically catalyzed by agents that can generate an acyl chloride intermediate in situ, such as propanoic anhydride or other carboxylic acid halides. google.comsemanticscholar.orgresearchgate.net The mechanism is believed to proceed through an acid-catalyzed enolization, which favors chlorination at the α-carbon. semanticscholar.orgresearchgate.net Radical chlorination, often initiated by UV light, can also occur but may lead to a mixture of α- and β-chloro isomers. semanticscholar.orgdocbrown.info

MethodSubstrateKey ReagentsPrimary Product
Indirect ChlorinationPropionyl ChlorideCl₂2-Chloropropanoyl chloride.
Direct Ionic ChlorinationPropanoic AcidCl₂, Propanoic Anhydride (catalyst)α-Chloropropanoic acid. semanticscholar.orgresearchgate.net
Direct Radical ChlorinationPropanoic AcidCl₂, UV lightMixture of α- and β-chloropropanoic acid. docbrown.info

Synthesis of the Phenylethylacetamide Core

The N-(2-phenylethyl)acetamide core provides the foundational structure onto which the 2-chloropropanoyl group is attached. Its synthesis begins with the construction of the phenylethylamine scaffold.

2-Phenylethylamine is a widely available chemical, but it can also be synthesized through several classic methods. acs.org

Reduction of Benzyl Cyanide: A historical and effective method involves the reduction of benzyl cyanide. This can be achieved using sodium in ethanol or through catalytic hydrogenation over a catalyst like Raney nickel. acs.org

Reduction of β-Nitrostyrene: Another route is the reduction of β-nitrostyrene, which can be prepared from benzaldehyde and nitromethane. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used for this transformation. acs.org

Once 2-phenylethylamine is obtained, it is converted to N-(2-phenylethyl)acetamide through N-acetylation. This is a straightforward amidation reaction, typically carried out by reacting the amine with either acetyl chloride or acetic anhydride. The reaction is usually performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl or acetic acid byproduct that is formed. prepchem.com This reaction provides the key intermediate for the final Friedel-Crafts acylation step.

Amidation Reactions for Acetamide Formation

The formation of the acetamide group (–NHCOCH₃) is a critical step in the synthesis of this compound. This transformation is typically achieved through the acylation of a primary amine precursor, 2-(4-aminophenyl)ethanamine, with an acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride.

The reaction with acetyl chloride is a rapid and often high-yielding method. It involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acetyl chloride. This process is generally carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid byproduct. rsc.org The choice of solvent is crucial, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being frequently employed.

Alternatively, transamidation represents another viable, albeit less direct, route. nih.gov This method involves the reaction of the amine with a primary amide, such as acetamide, often catalyzed by a metal complex to drive the equilibrium towards the desired product. nih.gov While potentially offering a milder alternative, this approach can be more complex to optimize. nih.gov

Coupling Strategies for this compound

The assembly of the target molecule can be approached through different strategic bond formations. The most direct methods involve coupling a pre-functionalized phenylethylamine core with the appropriate acyl chlorides in a stepwise manner.

Amidation and Acylation Protocols Using Acyl Chlorides

Acyl chlorides are highly reactive reagents widely used for forming both amide and carbon-carbon bonds in the synthesis of this compound and related structures. researchgate.net The synthesis can be envisioned via two primary acylation events:

Acetamide Formation: As detailed in section 2.3.2, the reaction of an amine with acetyl chloride is a standard method for creating the acetamide linkage. ijpsr.info

Friedel-Crafts Acylation: The 2-chloropropanoyl group is typically introduced onto the phenyl ring via a Friedel-Crafts acylation reaction. smolecule.com In this electrophilic aromatic substitution, N-(4-ethylphenyl)acetamide would be treated with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.com The reaction introduces the acyl group para to the activating ethylacetamide substituent.

The nucleophilic substitution of acyl chlorides follows a well-established addition-elimination mechanism. smolecule.com The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, a good leaving group, to yield the stable amide product. smolecule.com

A typical laboratory procedure for N-acylation involves dissolving the amine substrate in a suitable solvent like dichloromethane, followed by the addition of a base. researchgate.net The acyl chloride is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, before allowing it to proceed to completion at room temperature. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include the choice of reagents, solvent, catalyst, temperature, and reaction time.

Key Optimization Parameters:

ParameterConditions and ConsiderationsImpact on Yield and Purity
Base The choice and amount of base are critical. For amidations, bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used. rsc.orggeorgiasouthern.eduresearchgate.net Using weaker bases can sometimes lead to higher conversions and fewer side products. georgiasouthern.eduAn appropriate base neutralizes acidic byproducts, driving the reaction to completion. Excess or overly strong bases can promote side reactions, reducing purity.
Solvent Aprotic solvents such as dichloromethane (DCM), acetone, or dimethylformamide (DMF) are commonly employed. smolecule.comresearchgate.net The solvent must be inert to the reaction conditions and capable of dissolving the reactants.Solvent choice affects reactant solubility and reaction rates. In some cases, solvent-free reactions can offer a greener alternative. researchgate.net
Temperature Reactions are often initiated at 0 °C to manage exothermic events and then warmed to room temperature. rsc.org In some cases, reflux conditions are used to increase the reaction rate. smolecule.com However, studies have shown that room temperature can provide the highest conversions by minimizing base degradation or side product formation. georgiasouthern.eduTemperature control is essential for preventing side reactions and decomposition of reactants or products.
Purification Following the reaction, purification is necessary to isolate the target compound. Common techniques include washing with water, extraction, and final purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or silica (B1680970) gel chromatography. rsc.orgsmolecule.comEffective purification is crucial for obtaining a high-purity final product, free from starting materials and byproducts.

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to explore structure-activity relationships or develop new chemical entities.

Modifications at the Amide Nitrogen

The nitrogen atom of the acetamide group possesses a hydrogen atom that can be a site for further functionalization. Although the amide N-H is not highly acidic, it can be deprotonated by a strong base like sodium hydride (NaH) and subsequently reacted with an electrophile. reddit.com This allows for the introduction of various substituents, such as alkyl or aryl groups, at the amide nitrogen. Another approach involves reaction with aldehydes or other electrophiles under specific catalytic conditions. For instance, related N-aryl acetamides can undergo reactions that lead to the formation of more complex heterocyclic structures. nih.gov

Transformations Involving the Phenyl Ring Substituents

The substituents on the phenyl ring, particularly the 2-chloropropanoyl group, offer multiple handles for derivatization.

Nucleophilic Substitution at the α-Carbon: The chlorine atom on the propanoyl side chain is an effective leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the displacement of chloride by a wide range of nucleophiles. For example, analogous 2-chloro-N-arylacetamides have been shown to react with nucleophiles like sodium hydrogen selenide to introduce new atoms or functional groups. ekb.eg This pathway could be used to synthesize derivatives containing sulfur, nitrogen, or oxygen-based functionalities.

Reactions of the Ketone: The carbonyl group of the propanoyl substituent is another reactive site. It can undergo:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride can convert the ketone into an oxime, a modification that can significantly alter the molecule's biological properties. researchgate.net

Reductive Amination: The ketone can be converted into a new amine through reaction with an amine and a reducing agent.

These post-synthetic modifications enable the generation of a library of compounds derived from the parent this compound structure, facilitating the exploration of its chemical and biological potential.

Reactions of the Chloropropanoyl Group

The 2-chloropropanoyl group within the this compound molecule is a key functional moiety that allows for a variety of chemical transformations. The presence of a chlorine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of diverse derivatives, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

The electrophilic nature of the carbon atom bonded to the chlorine is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. This polarization facilitates the attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. The general mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2) pathway.

Key reactions involving the chloropropanoyl group include substitutions with nitrogen, oxygen, and sulfur-based nucleophiles. These reactions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Nucleophilic Substitution with Amines:

Primary and secondary amines readily react with this compound to yield the corresponding amino-propanoyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

For example, the reaction with a secondary amine like morpholine would be expected to proceed as follows:

This compound + Morpholine → N-{2-[4-(2-morpholinopropanoyl)phenyl]ethyl}acetamide + HCl

Nucleophilic Substitution with Alcohols and Phenols:

Alkoxides and phenoxides can also serve as effective nucleophiles, leading to the formation of ether derivatives. These reactions are generally performed under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Nucleophilic Substitution with Thiols:

Thiolates are excellent nucleophiles and react efficiently with the chloropropanoyl group to form thioether derivatives. The high nucleophilicity of the thiolate anion often allows these reactions to proceed under mild conditions.

The following table summarizes the expected outcomes of nucleophilic substitution reactions on the chloropropanoyl group of this compound with various nucleophiles, based on the general reactivity of α-halo ketones and amides.

NucleophileReagent ExampleProduct ClassGeneral Reaction Conditions
Nitrogen Nucleophiles
Primary AmineAniline (B41778)N-Aryl-2-aminopropanamide derivativeInert solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N), Room temperature to moderate heating
Secondary AminePiperidineN-Alkyl-2-aminopropanamide derivativeInert solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N), Room temperature to moderate heating
Oxygen Nucleophiles
AlkoxideSodium methoxide2-Alkoxypropanamide derivativeAnhydrous alcohol (e.g., Methanol), Room temperature
PhenoxideSodium phenoxide2-Aryloxypropanamide derivativeInert solvent (e.g., DMF, Acetone), Moderate heating
Sulfur Nucleophiles
ThiolateSodium thiophenoxide2-(Arylthio)propanamide derivativeInert solvent (e.g., Ethanol, DMF), Room temperature

Advanced Structural Elucidation and Spectroscopic Analysis of N 2 4 2 Chloropropanoyl Phenyl Ethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide foundational information regarding the molecular skeleton. The predicted chemical shifts are based on the distinct electronic environments of the nuclei within the molecule's functional groups, including the acetamide (B32628) moiety, the ethyl bridge, the para-substituted aromatic ring, and the 2-chloropropanoyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display several distinct signals. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an A₂B₂ system. The ethyl bridge protons will manifest as two triplets. The methine proton of the chloropropanoyl group, adjacent to both a carbonyl group and a chlorine atom, is predicted to be a quartet, coupled to the neighboring methyl protons, which would appear as a doublet. The acetamide's N-H proton would likely be a broad singlet, while its methyl protons would be a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Two signals are expected in the carbonyl region, corresponding to the ketone and the amide carbons. The aromatic region should display four signals for the six carbons of the benzene ring due to symmetry. The aliphatic region will contain signals for the ethyl bridge carbons, the methine and methyl carbons of the chloropropanoyl group, and the methyl carbon of the acetamide group.

Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Acetamide -CH₃~2.0Singlet~23
Acetamide -NH~5.6-6.0Broad SingletN/A
Ethyl -CH₂-N~3.4Quartet~41
Ethyl -CH₂-Ar~2.8Triplet~35
Aromatic C-H (ortho to acyl)~7.9Doublet~130
Aromatic C-H (ortho to ethyl)~7.3Doublet~129
Aromatic C (ipso, ethyl)N/AN/A~145
Aromatic C (ipso, acyl)N/AN/A~136
Chloropropanoyl -CH(Cl)~5.2Quartet~55
Chloropropanoyl -CH₃~1.7Doublet~20
Ketone C=ON/AN/A~198
Amide C=ON/AN/A~170

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the two methylene (B1212753) groups of the ethyl bridge and between the methine and methyl protons of the 2-chloropropanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This would definitively link the proton signals of the methyls, methylenes, and methines to their corresponding carbon signals, confirming the assignments in the table above.

The protons of the ethyl bridge (-CH₂-Ar) to the ipso-carbon of the aromatic ring.

The methine proton of the chloropropanoyl group to the ketone carbonyl carbon and the ipso-carbon of the aromatic ring.

The amide N-H proton to the amide carbonyl carbon and the adjacent ethyl methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. It can provide insights into the molecule's preferred conformation in solution, for instance, by showing spatial proximity between the aromatic protons and the protons of the ethyl and chloropropanoyl side chains.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the molecular formula of this compound. The molecular formula is C₁₃H₁₆ClNO₂. HRMS would verify the monoisotopic mass of 253.08696 Da. epa.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show an [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 ratio, a characteristic signature of a molecule containing one chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide detailed structural information. The fragmentation pattern is predictable based on the functional groups present.

Predicted MS/MS Fragmentation

m/z Value (Predicted) Proposed Fragment Structure / Identity Fragmentation Pathway
253/255[C₁₃H₁₆ClNO₂]⁺Molecular Ion
194/196[C₁₀H₁₁ClO]⁺Loss of acetamide (CH₃CONH₂)
176[C₁₁H₁₄NO]⁺Loss of chloropropionyl radical (•COCH(Cl)CH₃)
162[C₁₀H₁₂NO]⁺Alpha-cleavage, loss of acetyl radical (•COCH₃)
148[C₉H₁₀O]⁺Cleavage of the N-ethyl bond
117[C₈H₅O]⁺Benzylic cleavage, loss of the ethylacetamide side chain
104[C₈H₈]⁺Formation of phenylethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show strong absorption bands for the two carbonyl groups (ketone and amide). The N-H stretch of the secondary amide will also be a prominent feature. The C-H stretches from the aromatic and aliphatic portions of the molecule will appear in their respective regions. The C-Cl stretch typically appears in the fingerprint region.

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, aromatic ring C=C stretching vibrations are often more intense in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman
Amide N-HStretch3300 - 3100 (broad)3300 - 3100 (weak)
Aromatic C-HStretch3100 - 30003100 - 3000
Aliphatic C-HStretch3000 - 28503000 - 2850
Ketone C=OStretch~1685 (strong)~1685 (moderate)
Amide C=O (Amide I)Stretch~1650 (strong)~1650 (moderate)
Aromatic C=CStretch1600, 14751600, 1475 (strong)
Amide N-HBend (Amide II)~1550~1550 (weak)
C-ClStretch800 - 600800 - 600

Vibrational Analysis of Amide, Carbonyl, and C-Cl Stretches

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the functional groups present in a molecule. For this compound, the analysis of specific stretching frequencies of the amide, carbonyl, and carbon-chlorine bonds is crucial for its characterization.

The amide group exhibits characteristic vibrational modes known as Amide I and Amide II bands. The Amide I band, primarily associated with the C=O stretching vibration, is typically observed in the region of 1630-1680 cm⁻¹ for secondary amides. semanticscholar.org The exact position of this band is sensitive to the molecular environment, including hydrogen bonding. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, generally appears between 1510 and 1570 cm⁻¹. nih.gov

The ketone carbonyl (C=O) stretching vibration from the 2-chloropropanoyl group is expected to produce a strong absorption band in the infrared spectrum, typically in the range of 1700-1725 cm⁻¹. nih.gov Conjugation with the phenyl ring can slightly lower this frequency.

The carbon-chlorine (C-Cl) stretching vibration gives rise to a band in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. The intensity of this band can be variable.

A comprehensive analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these characteristic bands. scienceacademique.comnih.gov DFT calculations can predict the vibrational frequencies and intensities, which, when compared with experimental data, provide a robust validation of the molecular structure. scienceacademique.comnih.gov

Table 1: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide Amide I (C=O stretch) 1630-1680
Amide Amide II (N-H bend, C-N stretch) 1510-1570
Ketone C=O stretch 1700-1725

Conformational Insights from Vibrational Modes

The vibrational spectra can also offer valuable information regarding the conformational isomers of this compound. The presence of multiple conformers in a sample can lead to the appearance of additional or broadened bands in the spectra. scirp.org

For instance, rotation around the various single bonds in the molecule can give rise to different stable conformations. The frequencies of the amide and carbonyl stretching modes can be particularly sensitive to these conformational changes. By analyzing the spectra, potentially with the aid of temperature-dependent studies or by comparing spectra from different physical states (solid vs. solution), it is possible to identify the presence of different conformers. researchgate.net

Computational modeling, specifically DFT calculations, can be employed to predict the geometries and relative energies of different possible conformers. bohrium.com The calculated vibrational frequencies for each conformer can then be compared with the experimental spectra to determine which conformers are present and in what relative abundance. scienceacademique.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Crystal Packing and Intermolecular Interactions

The crystal structure reveals not only the intramolecular geometry but also how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netnih.gov

In the case of this compound, the secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure is stabilized by intermolecular N-H···O=C hydrogen bonds, which often lead to the formation of well-defined motifs like chains or sheets. nih.govnih.gov

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor
Hydrogen Bond N-H (amide) C=O (amide or ketone)
C-H···O C-H (various) C=O (amide or ketone)
C-H···π C-H (various) Phenyl ring

Absolute Configuration Determination (if applicable)

The determination of the absolute configuration is relevant only for chiral molecules. The this compound molecule contains a stereocenter at the carbon atom bearing the chlorine atom in the 2-chloropropanoyl group. Therefore, this compound can exist as a pair of enantiomers (R and S forms).

If a single enantiomer is synthesized and crystallized, X-ray crystallography can be used to determine its absolute configuration. This is often achieved by using anomalous dispersion effects, typically by measuring the diffraction data with a specific wavelength of X-rays (e.g., from a copper anode) that can distinguish between the enantiomers. researchgate.net The Flack parameter is a common indicator used in crystallography to confidently assign the absolute configuration. nih.gov

Computational and Theoretical Chemistry of N 2 4 2 Chloropropanoyl Phenyl Ethyl Acetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a lens into the intrinsic properties of N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide, which are crucial for interpreting its chemical characteristics.

Density Functional Theory (DFT) Studies of Conformations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable geometric conformations. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements of its constituent groups.

DFT optimization of the geometry of this compound would involve systematically exploring the potential energy surface to identify the global minimum energy structure. This process provides detailed information on bond lengths, bond angles, and dihedral angles. Below is a representative table of theoretically calculated geometric parameters for a similar acetamide (B32628) derivative, illustrating the type of data obtained from DFT studies.

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)1.24 Å
C-N (amide)1.36 Å
C-C (phenyl ring)1.39 Å (average)
Bond AngleO=C-N (amide)122.5°
C-N-C121.0°
Dihedral AngleC-C-N-C178.5°

Note: These values are representative and based on DFT calculations for structurally related acetamide derivatives.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen and nitrogen atoms of the acetamide group. The LUMO, conversely, would be expected to be centered on the electron-deficient sites, potentially including the carbonyl carbons and the carbon atom bearing the chlorine.

The HOMO-LUMO energy gap can be calculated using DFT methods. Analysis of related phenylacetamide compounds has shown that the electronic transitions from HOMO to LUMO often correspond to π-π* transitions within the aromatic system. The specific energies of these orbitals and the magnitude of the gap provide insights into the molecule's electronic absorption properties and its propensity to engage in chemical reactions.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are representative energy values based on DFT calculations for analogous aromatic amides.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Transition State Characterization for Key Transformations

For a molecule like this compound, key transformations could involve nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the amide group. Computational methods can be used to locate the transition state structures for such reactions. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction coordinate.

Energy Profiles and Reaction Pathway Investigations

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier (the activation energy) determines the rate of the reaction. Computational studies can compare the energy profiles of different possible reaction pathways, allowing for the determination of the most favorable mechanism. For example, in the synthesis of related acetamides, computational chemistry can help to understand the energetics of amide bond formation or the introduction of the chloroacetyl group.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational method and the experimental characterization.

Theoretical calculations, particularly using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of molecules. The calculated absorption wavelengths and oscillator strengths can be correlated with experimental spectra to understand the nature of the electronic transitions. For instance, the main absorption bands in the UV-Vis spectrum of similar aromatic amides are often attributed to π-π* transitions within the phenyl ring.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone and amide groups, N-H bending, and various vibrations of the phenyl ring.

Spectroscopic DataPredicted Value
Maximum Absorption Wavelength (λmax)260 nm
Main IR Stretching Frequencies (C=O)1680 cm⁻¹ (ketone), 1665 cm⁻¹ (amide)
¹H NMR Chemical Shift (amide N-H)8.2 ppm
¹³C NMR Chemical Shift (amide C=O)170 ppm

Note: These are representative spectroscopic values based on theoretical predictions for structurally similar compounds.

Calculation of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. nih.gov This process typically involves an initial geometry optimization of the molecule using a functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p).

Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts help in the assignment of experimental NMR spectra and can provide confidence in the determined structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Description of Environment
Amide N-H~5.5 - 6.5-Proton attached to nitrogen, position can be solvent-dependent.
Aromatic C-H~7.3 (d), ~7.9 (d)~128 - 130, ~138, ~145Protons on the para-substituted benzene (B151609) ring.
-CH₂-NH-~3.5 (q)~41Methylene (B1212753) group adjacent to the amide nitrogen.
Ar-CH₂-~2.8 (t)~35Methylene group attached to the aromatic ring.
-CO-CH(Cl)-~5.2 (q)~55Methine proton adjacent to chlorine and carbonyl.
-CH(Cl)-CH₃~1.7 (d)~22Methyl group adjacent to the chlorinated carbon.
Amide -CO-CH₃~2.0 (s)~23Methyl group of the acetamide moiety.
Ketone C=O-~198Carbonyl carbon of the chloropropanoyl group.
Amide C=O-~170Carbonyl carbon of the acetamide group.

Spin-spin coupling constants (J-values) can also be calculated, providing valuable information about the connectivity and conformation of the molecule. For instance, the ³JHH coupling constants within the ethyl chain can be correlated with the dihedral angle via the Karplus equation, offering insights into the molecule's preferred rotameric states.

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational spectroscopy, performed using methods like DFT, is instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net After obtaining the optimized molecular geometry, a frequency calculation is performed. This computation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The calculations also provide IR intensities and Raman scattering activities, which are crucial for predicting the appearance of a spectrum.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹, Scaled)Vibrational Mode AssignmentExpected Intensity (IR)
~3350N-H stretchMedium
~3050Aromatic C-H stretchMedium-Weak
~2950Aliphatic C-H stretchMedium
~1690Ketone C=O stretchStrong
~1650Amide I band (C=O stretch)Strong
~1550Amide II band (N-H bend and C-N stretch)Medium
~1510, ~1410Aromatic C=C stretchMedium
~750C-Cl stretchStrong

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's conformational dynamics, flexibility, and interactions with its environment.

Exploration of Conformational Space in Solution

The conformational flexibility of this compound is primarily governed by the rotation around several single bonds, including the C-C bonds of the ethyl linker and the C-C bond of the propanoyl group. MD simulations can explore the potential energy surface associated with these rotations.

To conduct such a study, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform) to mimic solution-phase conditions. The simulation, typically run for hundreds of nanoseconds, tracks the trajectory of every atom. Analysis of this trajectory can reveal:

Preferred Dihedral Angles: Identifying the most stable rotational states (rotamers) of the flexible side chains.

Conformational Substates: Clustering the trajectory to identify distinct, long-lived conformations of the entire molecule.

Solvent Effects: Understanding how the polarity of the solvent influences the conformational equilibrium. For example, polar solvents like water might stabilize conformers with a larger dipole moment, whereas non-polar solvents would favor more compact structures. nih.gov

Theoretical Interaction Modeling with Model Systems

MD simulations are also invaluable for modeling the interaction of a molecule with a larger system, such as a biological macromolecule or a lipid membrane. This theoretical modeling can predict binding modes and affinities.

For instance, to study its interaction with a model protein active site, the following steps would be taken:

Docking: Initially, molecular docking could be used to predict the most likely binding pose of the compound within the receptor's binding pocket.

System Setup: The predicted complex would then be embedded in a fully solvated simulation box.

MD Simulation: A long-timescale MD simulation would be performed to assess the stability of the binding pose and observe any conformational changes in both the ligand and the protein.

Analysis of the simulation would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: Between the amide N-H and carbonyl oxygen atoms of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and non-polar residues.

Halogen Bonds: The chlorine atom could potentially act as a halogen bond donor, interacting with nucleophilic sites in the receptor.

This approach provides a dynamic picture of the molecular recognition process, offering insights that are not available from static modeling alone.

Applications in Organic Synthesis As a Building Block

Precursor to Chiral Chlorinated Compounds

The 2-chloropropanoyl group contains a stereocenter, making the molecule a key starting material for the synthesis of chiral compounds. The development of enantiomerically pure pharmaceuticals and materials relies heavily on the availability of such chiral precursors.

The ketone and the adjacent chlorine atom in the 2-chloropropanoyl unit are primary sites for enantioselective reactions. One of the most significant transformations is the stereoselective reduction of the carbonyl group to a hydroxyl group, yielding a chiral chlorohydrin. This reaction can be achieved with high enantioselectivity using various catalytic systems, including enzymes or chiral metal catalysts. The resulting diastereomers can then be separated to isolate the desired stereoisomer.

Another approach involves the use of chiral reagents, such as (S)-2-chloropropanoyl chloride, to derivatize racemic mixtures of alcohols or amines. While this is typically used for determining enantiomeric composition, the principles of diastereomeric differentiation can be applied to synthetic strategies. The prochiral center of the ketone in N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide allows for asymmetric additions, where a chiral catalyst can direct the approach of a nucleophile to one face of the carbonyl, leading to the formation of one enantiomer in excess.

Stereoselective reactions are crucial in organic synthesis as they control the three-dimensional arrangement of atoms in a molecule, which is critical for its biological activity and material properties. Starting with an enantioenriched form of this compound, subsequent reactions can be designed to build complex and stereochemically defined frameworks.

For example, the chiral chlorohydrin obtained from the enantioselective reduction can undergo intramolecular cyclization to form chiral epoxides. These epoxides are highly valuable intermediates, susceptible to ring-opening by a variety of nucleophiles in a stereospecific manner, allowing for the introduction of new functional groups with defined stereochemistry. Furthermore, stereocontrolled cycloaddition reactions, such as enantioselective [3+2] cycloadditions of related aryl ketones, provide a pathway to densely substituted carbocyclic structures. Such methodologies could potentially be adapted to the this compound framework to create complex cyclopentane (B165970) derivatives.

Scaffold for Novel Amide Derivatives

The nitrogen atom of the acetamide (B32628) group is a site for further functionalization. N-alkylation, the addition of an alkyl group to the nitrogen, can be achieved using various alkylating agents under basic conditions. This transformation converts the secondary amide into a tertiary amide, which can significantly alter the molecule's properties, such as solubility, polarity, and biological activity. The choice of alkylating agent, solvent, and base can influence the selectivity and yield of the N-alkylation product over potential O-alkylation.

Similarly, N-acylation introduces an acyl group to the amide nitrogen. These reactions allow for the extension of the molecular framework and the introduction of different functional groups, leading to a diverse range of derivatives with potentially new applications.

Table 1: Potential N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type Potential Application
N-Alkylation Methyl Iodide N-Methyl-N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide Altering solubility and biological activity
N-Alkylation Benzyl Bromide N-Benzyl-N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide Introducing aromatic moieties
N-Acylation Acetyl Chloride N-Acetyl-N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide Synthesis of di-amide structures
N-Acylation Benzoyl Chloride N-Benzoyl-N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide Introducing further carbonyl functionality

Exploration of Substituent Effects on Chemical Reactivity

The reactivity of this compound is influenced by the electronic nature of its constituent parts. The acetamide group and the chloropropanoyl group both have specific electronic effects on the phenyl ring. Substituents on the aromatic ring can, in turn, affect the reactivity of the side chains.

Electron-donating groups on the phenyl ring would increase the electron density of the aromatic system, potentially influencing the reactivity of the carbonyl group towards electrophiles. Conversely, electron-withdrawing groups would decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Understanding these substituent effects is crucial for designing synthetic routes and predicting reaction outcomes. For instance, the rate of nucleophilic substitution at the α-chloro position can be modulated by substituents on the phenyl ring.

Table 2: Predicted Substituent Effects on Reactivity

Substituent Position Substituent Type Predicted Effect on Carbonyl Reactivity Predicted Effect on Phenyl Ring Reactivity
Phenyl Ring Electron-Donating (e.g., -OCH₃) Decreased reactivity towards nucleophiles Increased reactivity towards electrophiles
Phenyl Ring Electron-Withdrawing (e.g., -NO₂) Increased reactivity towards nucleophiles Decreased reactivity towards electrophiles
Acetamide Nitrogen Alkyl Group (from N-alkylation) Minimal direct effect Minimal direct effect

Intermediate in Complex Molecule Synthesis

Due to its multiple functional groups, this compound serves as a key intermediate in multi-step syntheses of more complex molecules, including heterocyclic compounds and potential biologically active agents.

The α-chloro ketone moiety is a classic precursor for the synthesis of various heterocyclic systems. For example, it can react with binucleophiles like thiourea (B124793) or thioacetamide (B46855) to form thiazole (B1198619) rings. The ketone can also undergo condensation reactions with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The acetamide side chain can also participate in cyclization reactions, or it can be modified prior to cyclization to introduce additional diversity into the final product. The ability to build such heterocyclic frameworks is of great interest in medicinal chemistry, as these scaffolds are common in many pharmaceutical drugs.

Construction of Polycyclic and Heterocyclic Systems

The presence of the α-chloroketone functionality in this compound makes it an excellent electrophile for reactions with various nucleophiles, paving the way for the synthesis of a diverse range of heterocyclic compounds. The acetamidoethylphenyl substituent can influence the reactivity and selectivity of these reactions and can be further modified to participate in subsequent cyclization steps, leading to the formation of polycyclic structures.

Based on the reactivity of analogous α-chloroacetamides, several synthetic routes to important heterocyclic cores can be proposed. For instance, reaction with binucleophiles is a common strategy for heterocycle synthesis. The table below summarizes potential heterocyclic systems that could be synthesized from this compound, drawing parallels from the established chemistry of related compounds.

Heterocyclic SystemPotential ReagentsReaction TypeReference Analogy
Thiazoles Thiourea or ThioamidesHantzsch Thiazole Synthesis mdpi.com
Imidazoles Amidines nih.gov
Oxazoles AmidesRobinson-Gabriel Synthesis
Quinoxalines o-Phenylenediamines
Benzothiazines o-Aminothiophenols
Thiophenes Lawesson's Reagent followed by cyclization
Pyridines Enamines or 1,3-dicarbonyl compounds researchgate.net
Pyrazoles Hydrazines researchgate.net
β-Lactams Schiff basesStaudinger Synthesis researchgate.net
Thieno[2,3-b]pyridines 2-Mercaptonicotinonitriles followed by cyclization researchgate.net

These examples highlight the potential of this compound as a precursor to a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science. The specific reaction conditions would need to be optimized for each target system, but the fundamental reactivity of the α-chloroketone group provides a reliable entry point for these transformations.

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single reaction setup initiates a sequence of intramolecular or intermolecular transformations to build complex molecules from simple starting materials. 20.210.105 The multifunctional nature of this compound makes it an intriguing candidate for the design of novel cascade sequences.

A hypothetical cascade reaction could be initiated by the reaction of the α-chloroketone moiety. For example, a reaction with a nucleophile could be followed by an intramolecular cyclization involving the acetamido group or the aromatic ring. The ethylacetamide side chain provides flexibility and the potential for the formation of various ring sizes.

The table below outlines some potential cascade reaction concepts utilizing this compound as a key starting material.

Cascade Reaction ConceptKey TransformationsPotential Product Type
Nucleophilic Addition/Intramolecular Cyclization Initial reaction of the α-chloroketone with a binucleophile, followed by cyclization involving the amide nitrogen or the phenyl ring.Fused heterocyclic systems
Palladium-Catalyzed Cross-Coupling/Cyclization Modification of the phenyl ring (e.g., introduction of a vinyl or ethynyl (B1212043) group) followed by a Pd-catalyzed intramolecular cyclization.Polycyclic aromatic compounds
Radical Cyclization Cascade Generation of a radical species followed by a sequence of intramolecular radical additions.Complex polycyclic frameworks
[3+2] Cycloaddition/Rearrangement Formation of a five-membered ring via a cycloaddition, followed by a rearrangement to a more stable heterocyclic system.Substituted heterocycles

While these specific cascade reactions have not been reported for this compound itself, they are based on well-established principles of organic chemistry and the known reactivity of its constituent functional groups. Further research in this area could unlock novel and efficient pathways to valuable and complex molecular targets.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the target compound from impurities, starting materials, and degradation products. The choice of method depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide due to its non-volatile and semi-polar nature. nih.gov A reversed-phase (RP) method is typically developed for such compounds. sielc.com

Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase, offering excellent retention for moderately non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophores, such as the phenyl ring.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated according to established guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification. bsu.edu.eg

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and low volatility. The presence of the amide functional group can also lead to poor peak shape and thermal degradation in the high-temperature environment of the GC injector and column. semanticscholar.org

To overcome these limitations, derivatization is required. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. semanticscholar.org A common approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amide group with a trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound includes a chiral center at the carbon atom bonded to the chlorine atom in the propanoyl group. This results in the existence of two enantiomers, which are non-superimposable mirror images. nih.gov Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to separate and quantify them. mdpi.com

Chiral chromatography is the most common method for assessing enantiomeric purity. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govresearchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal enantioseparation.

Table 2: Representative Chiral HPLC Conditions

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. nih.gov They provide not only separation but also structural information, which is invaluable for unequivocal identification.

LC-MS/MS for Trace Analysis and Chemical Transformation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. kuleuven.be This technique is the method of choice for trace-level quantification in complex matrices and for identifying unknown transformation products. cmro.in

In a typical LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]+ in positive ion mode. chromatographyonline.com

For quantification, a triple quadrupole (TQMS) mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. cmro.in The first quadrupole selects the precursor ion (the [M+H]+ ion of the target compound), which is then fragmented in the second quadrupole via collision-induced dissociation. The third quadrupole selects specific, characteristic product ions for detection. This process provides exceptional selectivity and sensitivity. Based on its chemical formula (C13H16ClNO2), the predicted protonated molecule [M+H]+ would have an m/z of approximately 254.09. uni.lu

Table 3: Predicted LC-MS/MS Parameters for this compound

ParameterValueSource
Formula C13H16ClNO2 uni.lu
Ionization Mode ESI Positive
Precursor Ion ([M+H]+) m/z 254.09424 uni.lu
Potential Product Ions Fragments from cleavage of amide or carbonyl bonds
Predicted CCS for [M+H]+ 156.9 Ų uni.lu

This technique is also powerful for identifying metabolites or degradation products, which would appear as new peaks in the chromatogram with masses related to the parent compound (e.g., through hydroxylation, dehalogenation, or hydrolysis). bsu.edu.eg

GC-MS for Complex Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing complex mixtures of volatile compounds. thermofisher.com For this compound, this would be applied to the derivatized sample as discussed in section 7.1.2. Following separation on the GC column, the components enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). semanticscholar.org

EI is a high-energy process that creates extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. This makes GC-MS particularly useful for identifying unknown impurities or by-products in a reaction mixture, providing valuable insights for synthesis optimization. semanticscholar.orgthermofisher.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique well-suited for the analysis of small molecules like "this compound". Its advantages include high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates neutral analytes based on their interaction with charged micelles in the background electrolyte or by non-aqueous capillary electrophoresis. For charged analytes, separation is based on differences in their electrophoretic mobility, which is a function of their charge-to-size ratio. creative-proteomics.comlibretexts.org

Given the neutral nature of "this compound", Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a highly suitable approach. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of neutral analytes is then achieved based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles.

A hypothetical CZE separation method for "this compound" could be developed based on methodologies used for other neutral aromatic compounds. tandfonline.com The key parameters for such a method would need to be optimized to achieve the desired resolution and sensitivity.

Instrumentation and Methodological Parameters:

A standard CE system would be employed, consisting of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, a sample injection system, and a detector, most commonly a UV-Vis detector. wikipedia.org The separation of "this compound" would rely on the differential migration of the analyte in the electric field, influenced by the electroosmotic flow (EOF).

The table below outlines a plausible set of starting parameters for the development of a CZE method for the analysis of "this compound".

ParameterSuggested ConditionRationale/Comment
CapillaryFused-silica, 50 µm i.d., 50-75 cm total lengthStandard dimensions for good resolution and heat dissipation.
Background Electrolyte (BGE)20-50 mM Borate buffer or Phosphate buffer (pH 8-10)Common buffers providing stable pH and conductivity. Higher pH enhances EOF.
Applied Voltage15-30 kVHigher voltages lead to shorter analysis times, but can generate Joule heating.
Temperature20-25 °CControlled temperature ensures reproducible migration times.
InjectionHydrodynamic (e.g., 50 mbar for 5 s)A simple and reproducible method for introducing the sample.
DetectionUV detection at ~250 nmBased on the expected absorbance of the substituted acetophenone (B1666503) chromophore.

Research Findings for Related Compounds:

Studies on N-phenylacetamide derivatives have demonstrated the utility of CE for their separation and analysis. For instance, various N-phenylacetamide derivatives containing 4-arylthiazole moieties have been successfully characterized, indicating that the amide linkage and aromatic rings are amenable to CE separation. mdpi.com Furthermore, non-aqueous capillary electrophoresis (NACE) has been effectively used for the separation of various illicit drugs, including amphetamine derivatives, which share some structural similarities with the phenylethylamine backbone of the target compound. nih.gov These studies support the feasibility of developing a CE method for "this compound".

Spectrophotometric Methods for Quantitative Analysis in Research (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods provide a rapid and cost-effective means for the quantitative analysis of compounds in solution. The applicability of these methods to "this compound" is dependent on its inherent chromophoric and fluorophoric properties.

UV-Vis Spectroscopy:

The molecular structure of "this compound" contains a substituted acetophenone moiety, which is a strong chromophore. The presence of the benzene (B151609) ring conjugated with the carbonyl group is expected to result in significant absorption in the ultraviolet (UV) region of the electromagnetic spectrum. studyraid.com Specifically, π → π* transitions in the aromatic ring and n → π* transitions of the carbonyl group are the primary electronic transitions responsible for UV absorbance. studyraid.com

The UV-Vis spectrum of acetophenone typically shows a strong absorption band around 240-250 nm. researchgate.netresearchgate.net The substitution on the phenyl ring in "this compound" is likely to cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax) and may also affect the molar absorptivity (ε). Quantitative analysis can be performed by creating a calibration curve of absorbance versus concentration at the λmax, following Beer-Lambert Law.

The table below summarizes the expected UV-Vis spectral properties for "this compound" based on data from structurally similar compounds.

PropertyExpected Value/RangeBasis of Estimation
Maximum Absorbance (λmax)~250 - 270 nmBased on the UV spectra of substituted acetophenones and other aromatic compounds. cdnsciencepub.comlibretexts.org
Molar Absorptivity (ε)10,000 - 15,000 L mol⁻¹ cm⁻¹Typical for π → π* transitions in conjugated aromatic systems. cdnsciencepub.com
SolventEthanol, Methanol, or AcetonitrileCommon UV-transparent solvents suitable for dissolving organic compounds.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique, but its applicability depends on the molecule's ability to fluoresce. While some acetamide (B32628) derivatives have been studied for their fluorescent properties, the acetamide group itself is not a strong fluorophore. nih.govresearchgate.net The fluorescence of a molecule is often enhanced by extended conjugation and the presence of electron-donating groups. nih.gov

"this compound" is not expected to exhibit strong native fluorescence. Studies on iodinated acetophenone derivatives have shown that substitution on the aromatic ring can alter fluorescence properties, but this is not always predictable. nih.gov Given the lack of an extended conjugated system or strong electron-donating groups, direct fluorescence analysis is likely to have limited sensitivity.

For high-sensitivity quantification, derivatization of the molecule to introduce a fluorescent tag could be a viable strategy. However, for direct analysis, UV-Vis spectrophotometry is the more probable and straightforward spectrophotometric method for the quantitative analysis of "this compound" in research settings.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Chemical Findings

Currently, there is a notable absence of dedicated research on N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide in published scientific literature. Our understanding of this compound is therefore built upon the well-established chemistry of its constituent functional groups: an N-substituted acetamide (B32628) and an α-chloro ketone.

The acetamide moiety is a common structural motif in medicinal chemistry, often introduced to modulate the pharmacokinetic properties of a molecule. archivepp.com The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the reaction of an appropriate amine with chloroacetyl chloride. researchgate.netnih.govijpsr.info

The α-chloro ketone functionality is a versatile synthetic intermediate. The presence of the carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution. nih.govwikipedia.org The aromatic ring is substituted at the para position, suggesting a synthesis route that could involve a Friedel-Crafts acylation of a substituted phenylethylamine derivative. libretexts.orgorgoreview.comchemguide.co.uk

A key chemical finding, or rather a key finding from the lack of data, is that the combination of these functionalities in this specific arrangement has not been a subject of detailed study. This presents a unique opportunity for original research into its synthesis, reactivity, and potential applications.

Unexplored Reactivity and Synthetic Opportunities

The bifunctional nature of this compound opens up a wide array of unexplored synthetic possibilities. The α-chloro ketone is a prime site for reactions with various nucleophiles. For instance, it can react with thioamides or thioureas to form thiazoles, a class of heterocycles with diverse biological activities. wikipedia.org

The reactivity of α-chloro ketones with organometallic reagents, such as organotin enolates, could lead to the formation of more complex carbon skeletons like γ-diketones. acs.orgnih.gov Furthermore, elimination reactions can be explored to introduce an α,β-unsaturated ketone moiety, a valuable Michael acceptor in organic synthesis. libretexts.org

The amide functionality, while generally stable, could be a site for further chemical modification or could influence the reactivity of the rest of the molecule through electronic effects. The interplay between the amide and the α-chloro ketone functionalities has not been investigated and could lead to interesting and unexpected chemical transformations.

Potential for New Mechanistic Insights

The study of this compound could provide new mechanistic insights into intramolecular reactions. The ethylacetamide side chain, with its amide nitrogen and carbonyl oxygen, could potentially interact with the α-chloro ketone group. For example, under certain conditions, intramolecular cyclization might be possible, leading to novel heterocyclic systems.

Investigating the kinetics and mechanisms of nucleophilic substitution at the α-carbon could reveal the electronic influence of the para-substituted acetamidoethyl group on the reactivity of the α-chloro ketone. This could be compared to simpler aryl α-chloro ketones to quantify the effect of the substituent. The mechanism of its formation, likely via a Friedel-Crafts reaction, also warrants investigation to understand the directing effects of the N-acetylethyl group. orgoreview.com

Future Directions in Computational and Spectroscopic Studies

The lack of available data for this compound makes it a prime candidate for foundational computational and spectroscopic studies.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the compound's three-dimensional structure, vibrational frequencies (IR and Raman spectra), and electronic properties. nih.gov Such studies can provide insights into the molecule's stability, reactivity, and potential intermolecular interactions. researchgate.net Molecular docking simulations could also be performed against various biological targets to explore its potential as a bioactive molecule. nih.gov

Spectroscopic Studies: A thorough spectroscopic characterization is essential. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would be crucial for confirming the molecular structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and ketone carbonyl groups, as well as the C-Cl bond.

Mass Spectrometry (MS): To determine the exact molecular weight and to study its fragmentation patterns, which can provide further structural information.

A detailed spectroscopic and computational analysis of this compound would provide a much-needed foundation for any future synthetic or mechanistic investigations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-chloropropanoyl chloride with a phenethylamine intermediate under Schotten-Baumann conditions. Reaction optimization includes:

  • Base Selection : Use of weak bases (e.g., K₂CO₃) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Purification : Post-reaction filtration to remove salts, followed by solvent evaporation under reduced pressure .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) validate proton environments and carbon frameworks. For example, a singlet at δ 2.1 ppm confirms the acetamide methyl group .
  • FTIR Analysis : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (chloropropanoyl C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ to verify molecular formula .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Dose-dependent inhibition of target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer :

  • Solvent Effects : Chemical shifts vary with solvent polarity. For example, DMSO-d₆ may downfield-shift amide protons compared to CDCl₃ .
  • Dynamic Effects : Rotameric equilibria in the chloropropanoyl group can split peaks; variable-temperature NMR (VT-NMR) clarifies conformational stability .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., unreacted intermediates) that distort spectral data .

Q. What computational strategies predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. Low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the chloropropanoyl group .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., orexin receptors). A docking score ≤-7.0 kcal/mol indicates strong affinity .
  • Molecular Electrostatic Potential (MESP) : Visualizes charge distribution to identify hydrogen-bonding sites .

Q. How can synthetic yields be improved for scale-up studies?

  • Methodological Answer :

  • Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl-ethylamine formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <4 hours while maintaining >90% yield .
  • Workflow Automation : Continuous-flow reactors minimize manual handling and improve reproducibility .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

  • Methodological Answer :

  • Purity Discrepancies : HPLC purity thresholds (<95% vs. >98%) impact activity; impurities may act as antagonists .
  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) alter ionization states and bioavailability .
  • Cell Line Heterogeneity : Genetic drift in cell lines (e.g., MCF-7 subclones) affects drug response .

Tables for Key Comparisons

Parameter Synthetic Method A Method B
Reaction Time24 hours6 hours
Yield71%89%
SolventAcetonitrileDMF
CatalystNonePd/C
Biological Activity Enzyme Inhibition Antimicrobial
IC₅₀ (µM)0.45 ± 0.1212.8 (E. coli)
Selectivity Index>1002.5

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N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide
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N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.